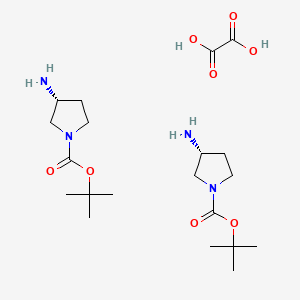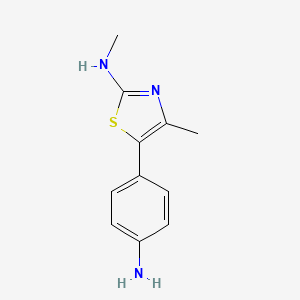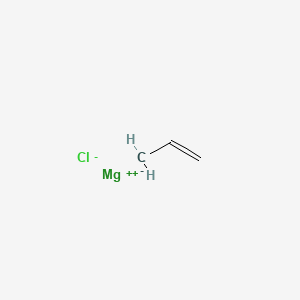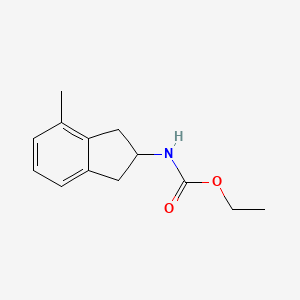![molecular formula C22H31FO5 B13885686 1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Dexamethasone is a derivative of dexamethasone, a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressant properties. This compound is characterized by the presence of a hydroxyl group at the third carbon position, which can influence its pharmacological activity and metabolic stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Dexamethasone typically involves the hydroxylation of dexamethasone. One common method is the microbial transformation using specific strains of microorganisms that can introduce the hydroxyl group at the desired position. Another approach involves chemical hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts .
Industrial Production Methods
Industrial production of 3-Hydroxy Dexamethasone often starts with the precursor dexamethasone, which is subjected to hydroxylation reactions under controlled conditions. The process may involve biotransformation using microbial cultures or chemical synthesis using advanced catalytic systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy Dexamethasone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to dexamethasone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, reduced dexamethasone, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
3-Hydroxy Dexamethasone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hydroxylation reactions and the effects of hydroxyl groups on steroidal structures.
Biology: Investigated for its role in modulating glucocorticoid receptor activity and its effects on gene expression.
Medicine: Explored for its potential therapeutic benefits in inflammatory and autoimmune diseases, as well as its metabolic stability compared to dexamethasone.
Industry: Utilized in the development of new glucocorticoid drugs with improved efficacy and reduced side effects
Mécanisme D'action
3-Hydroxy Dexamethasone exerts its effects by binding to the glucocorticoid receptor, leading to the modulation of gene expression. This binding results in the suppression of inflammatory mediators, decreased neutrophil migration, and reversal of increased capillary permeability. The hydroxyl group at the third position may enhance its binding affinity and metabolic stability, contributing to its potent anti-inflammatory and immunosuppressive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: Another glucocorticoid with similar therapeutic uses but different metabolic pathways.
Betamethasone: Structurally similar with a different substitution pattern, used for similar indications.
Uniqueness
3-Hydroxy Dexamethasone is unique due to the presence of the hydroxyl group at the third position, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in enhanced receptor binding, increased metabolic stability, and potentially reduced side effects compared to its parent compound .
Propriétés
Formule moléculaire |
C22H31FO5 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,14-17,24-26,28H,4-5,8,10-11H2,1-3H3 |
Clé InChI |
AHCZVAORYHARLA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C3CCC4=CC(C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885605.png)





![N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide](/img/structure/B13885647.png)
![[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B13885649.png)

![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13885658.png)
![tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13885662.png)



